8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride
Overview
Description
“8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is a compound that has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .
Synthesis Analysis
The synthesis of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The synthesis process has been developed to be convenient and efficient .Molecular Structure Analysis
The molecular structure of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is complex and rigid . The compound is a spiro derivative, which is a bicyclic organic compound formed by two rings linked by one carbon atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” include alkylation and heterocyclization . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Physical And Chemical Properties Analysis
The physical form of “8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride” is a powder . The compound has a molecular weight of 219.67 .Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-10-4-2-9(3-5-10)6-7(11)13-8(9)12;/h2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCBTTNOWZDUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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